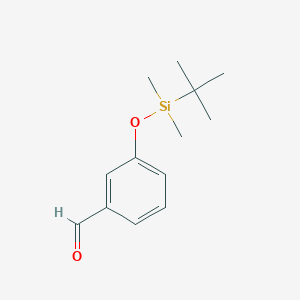

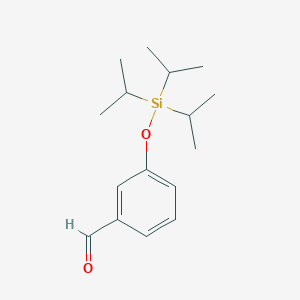

3-tert-Butyldiméthylsilyloxybenzaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(t-Butyldimethylsilyloxy)benzaldehyde often involves reactions that introduce the t-butyldimethylsilyloxy group into the molecule. For example, the synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate describes a method that could be applied to or parallel the synthesis of our compound of interest. These reactions have been explored for their efficiency and stereoselectivity, showcasing the importance of the t-butyldimethylsilyloxy group in organic synthesis (Angle & Belanger, 2004).

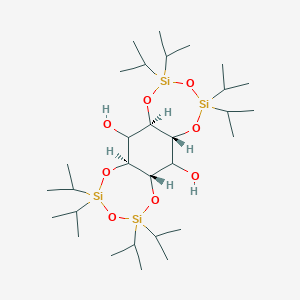

Molecular Structure Analysis

The molecular structure of 3-(t-Butyldimethylsilyloxy)benzaldehyde and related compounds can be studied through various spectroscopic methods and sometimes through X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and the electronic structure, which are crucial for understanding the reactivity and properties of the compound. Studies on related compounds, such as those involving the selective deprotection of benzaldehyde diethyl acetals, provide insights into the structural aspects of similar molecules (Ishida et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-(t-Butyldimethylsilyloxy)benzaldehyde are varied and can be tailored to achieve specific products. For instance, palladium-catalyzed coupling reactions have been used to create (3,4-dihydroxyalkenyl)benzaldehydes, a reaction that highlights the compound's versatility in forming carbon-carbon bonds and its utility in synthesizing complex molecules (Nokami et al., 1998).

Applications De Recherche Scientifique

Préparation d'intermédiaires

Le 3-tert-Butyldiméthylsilyloxybenzaldéhyde est utilisé dans la préparation d'intermédiaires de divers composés organiques complexes . Ces intermédiaires sont essentiels pour la synthèse d'une large gamme de produits chimiques.

Synthèse des nhatrangins

Ce composé joue un rôle significatif dans la synthèse des nhatrangins . Les nhatrangins sont un type de produit naturel isolé d'organismes marins, et ils ont été étudiés pour leurs activités biologiques potentielles.

Synthèse des aplysiatoxines

Le this compound est également utilisé dans la synthèse des aplysiatoxines . Les aplysiatoxines sont des produits naturels marins ayant une activité biologique significative, y compris une activité tumorale.

Synthèse d'autres cyanotoxines

En plus des aplysiatoxines, ce composé est utilisé dans la synthèse d'autres cyanotoxines . Les cyanotoxines sont des toxines produites par les cyanobactéries, et elles sont d'intérêt en raison de leur impact potentiel sur la santé humaine et l'environnement.

Recherche en chimie organique

Compte tenu de son rôle dans la synthèse de divers composés organiques complexes, le this compound est d'intérêt dans la recherche en chimie organique . Il peut être utilisé pour étudier les mécanismes de réaction, développer de nouvelles méthodes de synthèse, et plus encore.

Safety and Hazards

3-(t-Butyldimethylsilyloxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEJMRFPMLLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458768 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96013-95-5 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

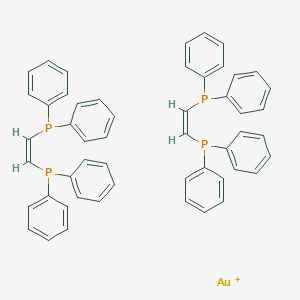

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)